

Physicochemical Properties of 1-(3-Phenoxypropyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Phenoxypropyl)piperazine**

Cat. No.: **B1349977**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-Phenoxypropyl)piperazine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived data, this document compiles and presents predicted values from various computational sources, offering a foundational dataset for further research. This guide also outlines standardized experimental protocols for the determination of these properties, in accordance with internationally recognized guidelines. A logical workflow for the physicochemical characterization of this and similar compounds is also presented.

Introduction

1-(3-Phenoxypropyl)piperazine is a chemical compound featuring a piperazine ring linked to a phenoxypropyl group. The presence of the basic piperazine moiety and the lipophilic phenoxypropyl tail imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties, such as lipophilicity, ionization, and solubility, is fundamental for predicting its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a centralized resource of its key physicochemical data and standardized methodologies for its experimental determination.

Physicochemical Data

The following tables summarize the available, predominantly predicted, physicochemical properties of **1-(3-Phenoxypropyl)piperazine**. Researchers should consider these values as estimations and are encouraged to perform experimental validation.

Table 1: General and Physical Properties

Property	Value	Source/Notes
Molecular Formula	C13H20N2O	
Molecular Weight	220.31 g/mol	[1]
Melting Point	150-152 °C	[1][2]
Boiling Point	225 °C (at 2.5 Torr)[2]; 354.6 °C (at 760 mmHg)[1]	
Density	1.019 ± 0.06 g/cm ³	Predicted[2]

Table 2: Ionization and Lipophilicity

Property	Value	Source/Notes
pKa	9.21 ± 0.10	Predicted[2]
logP (Octanol-Water Partition Coefficient)	1.6	Calculated (XLogP3)[1]

Experimental Protocols

While specific experimental data for **1-(3-Phenoxypropyl)piperazine** is not readily available in the public domain, the following are detailed, standard methodologies for determining the key physicochemical properties of similar small molecules. These protocols are based on widely accepted scientific principles and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded as the melting point.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of **1-(3-Phenoxypropyl)piperazine** is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is typical.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

For small quantities of liquid, the Thiele tube method is a convenient way to determine the boiling point.[\[11\]](#)

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary when the vapor pressure of the liquid drops below the atmospheric pressure. The temperature at which this occurs is the boiling point.

Apparatus:

- Thiele tube
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)
- Mineral oil

Procedure:

- **Assembly:** A small amount of **1-(3-Phenoxypropyl)piperazine** is placed in the small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- **Heating:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is continued until the bubbling is continuous and then the heat source is removed.

- Measurement: The liquid is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus:

- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of hydrochloric acid and sodium hydroxide

Procedure:

- Sample Preparation: A known concentration of **1-(3-Phenoxypropyl)piperazine** is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is recorded at regular volume increments of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

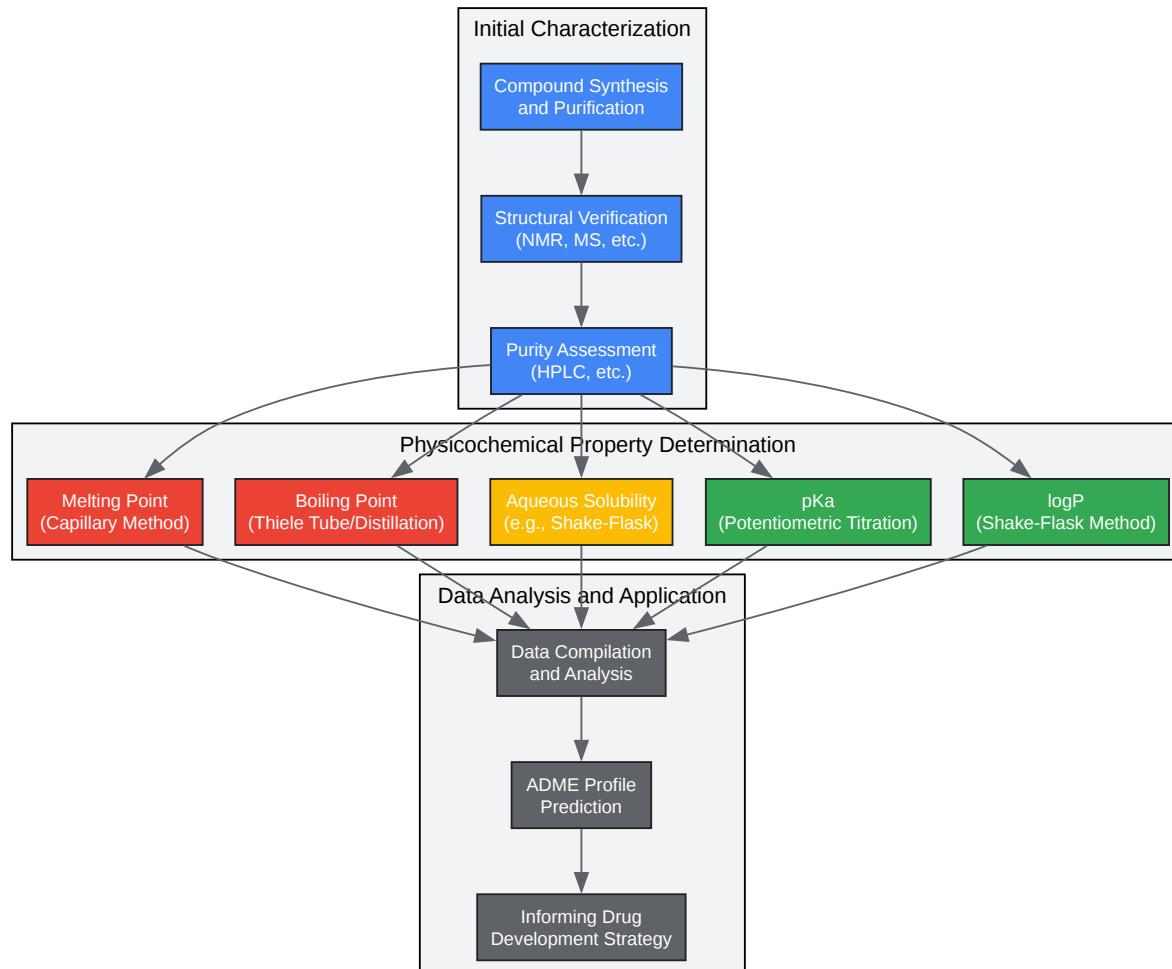
logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a reliable method for the experimental determination of the octanol-water partition coefficient (logP).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the solute in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Apparatus:

- Separatory funnel or screw-cap vials
- Mechanical shaker
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)


Procedure:

- **Phase Saturation:** n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- **Partitioning:** A known amount of **1-(3-Phenoxypropyl)piperazine** is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as $\log_{10}(P)$.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as **1-(3-Phenoxypropyl)piperazine**.

[Click to download full resolution via product page](#)**Physicochemical Characterization Workflow.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1-(3-PHENOXYPROPYL)PIPERAZINE CAS#: 41298-49-1 [amp.chemicalbook.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. thinksrs.com [thinksrs.com]
- 8. westlab.com [westlab.com]
- 9. mt.com [mt.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physicochemical Properties of 1-(3-Phenoxypropyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349977#physicochemical-properties-of-1-3-phenoxypropyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com